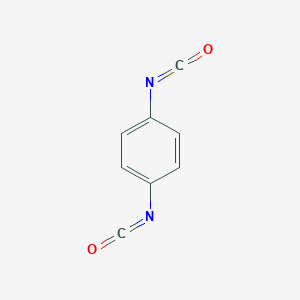

1,4-Phenylene diisocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLPWJFHRMHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025883 | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 210 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.17 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.006 mmHg at 68 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-49-4 | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOCYANATOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE64XZR2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

201 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of p-Phenylene Diisocyanate (PPDI)

Introduction

p-Phenylene diisocyanate (PPDI), with the chemical formula C₆H₄(NCO)₂, is a highly symmetrical aromatic diisocyanate.[1] Its rigid and compact molecular structure imparts exceptional properties to polyurethane (PU) elastomers, including outstanding dynamic performance, high-temperature resistance, and excellent resistance to wear, tear, and solvents.[2][3][4] These characteristics make PPDI a crucial raw material for high-performance cast and thermoplastic polyurethanes used in demanding applications such as seals, gaskets, oilfield equipment, and power tools.[2][3] This guide provides a comprehensive overview of the primary synthesis and purification methods for PPDI, tailored for professionals in research, development, and chemical manufacturing.

Synthesis of p-Phenylene Diisocyanate

The synthesis of PPDI can be broadly categorized into two main approaches: the traditional phosgenation route and several non-phosgene alternatives developed to mitigate the hazards associated with phosgene (B1210022) gas.

Phosgenation of p-Phenylenediamine (B122844) (PPDA)

The most established industrial method for producing PPDI is the reaction of p-phenylenediamine (PPDA) with phosgene (COCl₂).[3] This process is typically carried out in two stages in an inert solvent like o-dichlorobenzene or chlorobenzene.[1][5]

-

Stage 1 (Cold Phosgenation): PPDA is reacted with phosgene at a low temperature (0-10°C) to form carbamoyl (B1232498) chloride and p-phenylenediamine dihydrochloride (B599025).[1][5] The formation of the dihydrochloride salt as a solid precipitate is a key intermediate step.[5]

-

Stage 2 (Hot Phosgenation): The reaction mixture is then heated to a higher temperature (115-125°C) while continuing to introduce phosgene.[1] During this stage, the carbamoyl chloride and the amine hydrochloride are converted into the final diisocyanate product, releasing hydrogen chloride (HCl) as a byproduct.[5][6]

The overall reaction is as follows: C₆H₄(NH₂)₂ + 2COCl₂ → C₆H₄(NCO)₂ + 4HCl

To improve yield and purity, process variations have been developed. One such method involves preparing a p-phenylenediamine-water mixture, reacting it with hydrochloric acid to form the salt, dehydrating the mixture, and then introducing phosgene for the two-stage reaction.[7] This approach can achieve a 100% salt formation rate, preventing side reactions between unreacted amine and the isocyanate product.[7]

Non-Phosgene Synthesis Routes

Growing safety and environmental concerns regarding the high toxicity of phosgene have driven the development of alternative, phosgene-free synthesis methods.[8][9]

A common laboratory-scale and potentially safer industrial alternative to phosgene is the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547). Triphosgene is a stable solid that decomposes into three equivalents of phosgene in situ. The synthesis involves a one-step reaction between PPDA and triphosgene in an inert organic solvent such as 1,2-dichloroethane (B1671644) or chlorobenzene.[10] The reaction is typically conducted under a nitrogen atmosphere and may require heating to reflux for several hours.[10] This method offers the advantage of simpler and safer handling of reagents compared to gaseous phosgene.[10]

Another significant non-phosgene pathway involves the synthesis and subsequent thermal decomposition of carbamates.[11]

-

Carbamate Formation: p-Phenylenediamine can be reacted with agents like dimethyl carbonate (DMC) to form the corresponding dicarbamate. This reaction is heated progressively to around 170°C.[11]

-

Thermal Decomposition: The resulting dicarbamate is then heated to a higher temperature (e.g., above 250°C) to yield PPDI and an alcohol (e.g., methanol), which can be recycled.[1][11]

While this method avoids phosgene, it often requires high temperatures for the decomposition step, which can lead to side reactions and polymerization of the PPDI product.[1] The development of efficient catalysts is crucial for the viability of this route.[1]

Other less common non-phosgene routes that have been explored include:

-

Rearrangement Processes: Methods such as the Curtius rearrangement, which involves the thermal decomposition of an acyl azide, can produce isocyanates.[11]

-

Reductive Carbonylation: The reaction of nitroaromatic compounds with carbon monoxide in the presence of a catalyst can form carbamates, which are then pyrolyzed to isocyanates.[9]

These alternative routes often face challenges such as the need for expensive catalysts, high reaction pressures, or multi-step processes with lower overall yields, which have limited their industrial-scale implementation.[1][10]

Data Summary: Synthesis Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| Phosgenation | p-Phenylenediamine (PPDA) | Phosgene (COCl₂) | o-Dichlorobenzene | Stage 1: 0-10Stage 2: 115-125 | Atmospheric | 2-8 | 90-97 |

| Triphosgene | p-Phenylenediamine (PPDA) | Bis(trichloromethyl) carbonate | 1,2-Dichloroethane | 110-120 | 0.15 | 2-4 | ~97 |

| Triphosgene | p-Phenylenediamine (PPDA) | Bis(trichloromethyl) carbonate | Chlorobenzene | 120-128 | 0.12-0.20 | 2.5 | ~94 |

| Carbamate Decomposition | p-Phenylenediamine (PPDA) | Dimethyl Carbonate (DMC) | None | Formation: ~170Decomposition: >250 | Atmospheric | Variable | ~90 |

Purification of p-Phenylene Diisocyanate

Crude PPDI from synthesis contains unreacted starting materials, byproducts (such as substituted ureas), and residual solvent, which must be removed to achieve the high purity required for polymerization.[7][12]

Distillation

Vacuum distillation is a primary method for purifying PPDI.[7] Due to PPDI's high boiling point (260°C at atmospheric pressure) and thermal sensitivity, distillation is performed under reduced pressure to lower the required temperature and prevent thermal degradation or polymerization.[13] This process effectively separates the volatile PPDI from non-volatile impurities and high-boiling point byproducts.[12]

Crystallization

For achieving the highest purity levels (≥99%), melt crystallization or recrystallization from a solvent is employed.[4][14]

-

Melt Crystallization: This technique involves partially melting the crude PPDI and then slowly cooling it to allow pure PPDI crystals to form, leaving impurities concentrated in the remaining liquid phase.[13][14] Dynamic falling film melt crystallization is an advanced method that can achieve purities of over 99%.[14]

-

Recrystallization: PPDI can be dissolved in a suitable hot solvent and then cooled to induce crystallization. The choice of solvent is critical to ensure high recovery and effective impurity removal.

Other Purification Techniques

-

Filtration: Following crystallization, filtration is used to separate the purified solid PPDI crystals from the mother liquor containing impurities.[12]

-

Chemical Treatment: In some processes, crude isocyanates are heated with treating agents like triaryl phosphites or certain metal salts to convert color-forming impurities into non-volatile "tar," which can then be easily separated by distillation.[15]

Data Summary: Purification Methods

| Method | Key Parameters | Purity Achieved | Notes |

| Vacuum Distillation | Reduced pressure, elevated temperature (e.g., 215°C at 10 mbar) | >98% | Effective for removing non-volatile impurities and solvents.[16] |

| Melt Crystallization | Controlled cooling and sweating cycles | >99.3% | Energy-efficient method for achieving very high purity.[14] |

| Solvent Recrystallization | Selection of appropriate solvent and cooling profile | >99% | Purity depends on solvent choice and exclusion of impurities in the crystal lattice. |

Experimental Protocols

Protocol 1: Synthesis of PPDI via Triphosgene (Non-Phosgene Method)

This protocol is based on a representative procedure.[10]

-

Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Charge the flask with 400g of 1,2-dichloroethane and 120g of bis(trichloromethyl) carbonate. Stir the mixture to dissolve the solid and purge the system with nitrogen.

-

Addition: Prepare a solution of p-phenylenediamine in 1,2-dichloroethane. Slowly add this solution to the reaction flask.

-

Reaction: Heat the mixture to 110-120°C and maintain reflux for 2 hours under a pressure of 0.15 MPa.

-

Work-up: After the reaction is complete, cool the flask and introduce nitrogen to evaporate the 1,2-dichloroethane solvent.

-

Isolation: Collect the resulting solid product by filtration and wash it with a suitable solvent to remove residual impurities. Dry the product under vacuum. Expected yield: ~96.6%.

Protocol 2: Purification of PPDI by Vacuum Distillation

This protocol is a general representation of a distillation process.

-

Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional, but recommended for better separation), a condenser, a receiving flask, and connections to a vacuum pump and a pressure gauge.

-

Charging: Charge the distillation flask with the crude PPDI product obtained from synthesis.

-

Distillation: Begin heating the distillation flask gently using a heating mantle. Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mbar).

-

Fraction Collection: As the temperature rises, the PPDI will begin to boil and distill. Collect the fraction that distills over at the boiling point of PPDI under the applied pressure. The pure PPDI will solidify in the receiving flask.

-

Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Logical Flow of PPDI Synthesis Routes

Caption: Overview of phosgene and non-phosgene synthesis pathways for PPDI.

General Workflow for PPDI Purificationdot

References

- 1. Page loading... [guidechem.com]

- 2. CN101638372A - Novel process for preparing p-phenylene diisocyanate (PPDI) based on phosgene - Google Patents [patents.google.com]

- 3. What is p-Phenylene Diisocyanate? [enuochem.com]

- 4. nbinno.com [nbinno.com]

- 5. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 6. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]

- 9. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 10. CN1687022A - Method for synthesizing p-phenylene diisocyanate - Google Patents [patents.google.com]

- 11. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 12. real.mtak.hu [real.mtak.hu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 16. data.epo.org [data.epo.org]

An In-depth Technical Guide to 1,4-Phenylene Diisocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-phenylene diisocyanate (PPDI), a key building block in the synthesis of high-performance polymers. This document details its characteristics, reactivity, and common analytical methodologies, presented in a format tailored for researchers and professionals in chemistry and materials science.

Core Physical and Chemical Properties

This compound is a symmetrical aromatic diisocyanate.[1] At room temperature, it exists as a white to light yellow crystalline solid with a pungent odor.[1][2] Its high degree of symmetry and rigid structure impart unique characteristics to the polymers derived from it, particularly in the formation of compact, well-ordered hard segments in polyurethanes.[3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄N₂O₂ | [2][4] |

| Molecular Weight | 160.13 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Odor | Pungent | [1][4] |

| Melting Point | 96-99 °C | [2] |

| Boiling Point | 260 °C (at 760 mmHg) | [5] |

| Density | ~1.2 g/cm³ | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| Flash Point | >113 °C (closed cup) | [6] |

Solubility Profile

This compound exhibits solubility in a range of organic solvents.

| Solvent | Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Toluene | Soluble | |

| Water | Reacts slowly | [1][2][4] |

Chemical Reactivity and Handling

The high reactivity of the isocyanate groups (-N=C=O) is central to the utility of this compound.[1] These groups readily react with nucleophiles, most notably compounds containing active hydrogen atoms such as alcohols, amines, and water.[4]

It is incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, and amines.[1][4] Due to its sensitivity to moisture, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent degradation and the formation of insoluble urea (B33335) byproducts.[1][2]

Key Applications

The primary application of this compound is as a monomer in the synthesis of polyurethanes and polyureas.[1][7] Its rigid structure contributes to the production of polymers with excellent thermal stability, mechanical strength, and resistance to wear.[2][7] These high-performance polymers find use in a variety of applications, including:

-

Elastomers : For applications requiring high durability and resilience.[3]

-

Coatings : To create protective finishes with high resistance to chemicals and abrasion.[7]

-

Adhesives and Sealants : Where strong bonding and durability are required.[2][7]

-

Fibers : For textiles that demand high strength and thermal resistance.[7]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are often proprietary, this section outlines general methodologies for key analytical techniques that are readily adaptable for this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

General Protocol:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.[8]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[3]

-

The sample is heated at a slow, controlled rate, typically around 1-2 °C per minute, especially near the expected melting point.[3][6]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the characteristic absorption band of the isocyanate group is a key diagnostic feature.

General Protocol:

-

A sample of this compound is prepared for analysis. This can be done by dissolving the solid in a suitable solvent (e.g., chloroform) for transmission analysis or by using an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[9]

-

A background spectrum of the solvent or the empty ATR crystal is collected.

-

The sample spectrum is then recorded. A characteristic strong absorption peak for the N=C=O stretching vibration is expected in the range of 2250-2275 cm⁻¹.[10]

-

The disappearance of this peak can be monitored to follow the progress of reactions involving the isocyanate groups, such as polyurethane formation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for characterizing this compound and its reaction products.

General Protocol:

-

A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[5][11]

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[5][11]

-

The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the molecule. For this compound, the symmetry of the molecule will result in a relatively simple spectrum.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization events.

General Protocol:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

-

The pan is sealed and placed in the DSC instrument along with an empty reference pan.

-

The sample is subjected to a controlled temperature program, for example, heating at a rate of 10 °C/min under a nitrogen atmosphere.[2]

-

The heat flow to the sample is measured as a function of temperature, and the resulting thermogram will show an endothermic peak corresponding to the melting of the material.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

General Protocol:

-

A small, weighed sample of the material is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[13]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which the material decomposes.[4]

Visualized Pathways and Workflows

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the phosgenation of 1,4-phenylenediamine.[14][15] This is a multi-step process that involves the reaction with phosgene (B1210022) in an inert solvent.[14]

Polyurethane Formation

The fundamental reaction for polyurethane synthesis involves the polyaddition of a diisocyanate, such as this compound, with a diol (a compound with two hydroxyl groups).[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. europarl.europa.eu [europarl.europa.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. azom.com [azom.com]

- 10. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. mdpi.com [mdpi.com]

- 14. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 16. l-i.co.uk [l-i.co.uk]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to 1,4-Phenylene diisocyanate (CAS 104-49-4): Physical Constants and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical constants and spectral data for 1,4-Phenylene diisocyanate, a key chemical intermediate with the CAS number 104-49-4. This document is intended to be a valuable resource for professionals in research and development, offering detailed information crucial for its application in synthesis and material science. It is important to note that while the user's initial query referenced "4-Propylbenzonitrile," the CAS number 104-49-4 correctly corresponds to this compound.

Physical and Chemical Properties

This compound is a symmetrical aromatic diisocyanate. Its high degree of regularity and rigidity makes it a valuable monomer in the synthesis of high-performance polyurethanes, conferring properties such as excellent thermal stability and mechanical strength to the resulting polymers.

Table 1: Physical Constants of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₂ | [1] |

| Molecular Weight | 160.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or solid | [2][3] |

| Melting Point | 94-99 °C | [1][2][4] |

| Boiling Point | 260 °C (at 760 mmHg) | [2][5] |

| Density | 1.17 g/cm³ (predicted) | [1] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2][6] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 130 mg/L at 20 °C (reacts slowly) | [2][7] |

| Tetrahydrofuran (B95107) (THF) | Soluble | [2][3] |

| Toluene | 13 g/100g at 23 °C; 23 g/100g at 40 °C | [8] |

| Acetone | 16 g/100g at 23 °C; 25 g/100g at 40 °C | [8] |

| Ethyl Acetate | 16 g/100g at 23 °C; 28 g/100g at 40 °C | [8] |

Spectral Data

The spectral data of this compound is fundamental for its identification and characterization.

Table 3: Key Spectral Data for this compound

| Spectral Technique | Key Peaks/Features | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 160 | [9] |

| Infrared (IR) Spectroscopy | Strong, characteristic N=C=O stretching vibration around 2270 cm⁻¹ | [9][10] |

Experimental Protocols

General Protocol for Polyurethane Synthesis using this compound

The primary application of this compound is in the synthesis of polyurethanes. The following is a generalized experimental protocol for a two-step prepolymer method.

Materials:

-

This compound (PPDI)

-

A suitable polyol (e.g., polytetramethylene ether glycol - PTMG)

-

A chain extender (e.g., 1,4-butanediol (B3395766) - BDO)

-

A catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

-

Prepolymer Formation:

-

In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), the polyol is charged and heated to a specific temperature (e.g., 80 °C) with stirring.

-

A stoichiometric excess of this compound is added to the reactor.

-

The reaction is allowed to proceed for a set time (e.g., 2 hours) to form an NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.

-

-

Chain Extension:

-

The prepolymer is dissolved in an anhydrous solvent.

-

A stoichiometric amount of the chain extender (e.g., 1,4-butanediol) and a catalytic amount of DBTDL are added to the solution.

-

The mixture is stirred at an elevated temperature until the desired molecular weight is achieved.

-

-

Polymer Isolation:

-

The resulting polyurethane is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

The polymer is then collected by filtration, washed, and dried under vacuum.

-

General Protocol for Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, a solution of the compound in a suitable solvent that does not have interfering absorptions in the region of interest can be prepared and analyzed in a liquid cell.

Data Acquisition:

-

An FT-IR spectrometer is used to acquire the spectrum.

-

A background spectrum of the pure KBr pellet or the solvent is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyurethane from this compound and a polyol.

Caption: General workflow for polyurethane synthesis.

References

- 1. Polyurethane [sunilbhangale.tripod.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymersynergies.net [polymersynergies.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound(104-49-4) IR Spectrum [m.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 1,4-Phenylene Diisocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,4-phenylene diisocyanate (PPDI) in various organic solvents. Due to its highly reactive isocyanate functional groups, which are susceptible to reaction with nucleophiles such as water and alcohols, understanding its solubility in inert organic solvents is crucial for its application in polymer synthesis and other chemical processes. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid. Its symmetric molecular structure and the presence of two reactive isocyanate groups dictate its physical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₂ | [1] |

| Molecular Weight | 160.13 g/mol | [1] |

| Melting Point | 96-99 °C | [2] |

| Boiling Point | 260 °C | [2] |

| Appearance | White to light yellow crystals | [3] |

| Water Solubility | 130 mg/L at 20°C | [3] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and some specific data points have been reported. The following table summarizes the available information. It is important to note that isocyanates can react with certain solvents, especially protic ones, which can affect solubility measurements over time.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Data not available | Ambient | [2][4] |

| Acetone | C₃H₆O | Soluble / Partially Soluble | Data not available | Ambient | [2][4] |

| Ethyl Acetate | C₄H₈O₂ | Soluble / Partially Soluble | Data not available | Ambient | [2][4] |

| Toluene | C₇H₈ | Soluble | Data not available | Ambient | [2][4] |

| Water | H₂O | Insoluble / Reacts Slowly | 0.013 | 20 | [1][3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. Given the reactivity of isocyanates, it is crucial to use dry solvents and controlled atmospheric conditions (e.g., nitrogen or argon) to prevent reactions with moisture.

Protocol 1: Gravimetric Method (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Inert gas supply (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven

2. Procedure:

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a PTFE filter. This step is critical to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the diisocyanate.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Protocol 2: UV-Vis Spectroscopic Method

This method is suitable for compounds with a chromophore, such as the aromatic ring in this compound. A calibration curve must first be established.

1. Materials and Equipment:

-

All materials from the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

2. Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-5 of the Gravimetric Method.

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the UV-Vis Spectroscopic Solubility Determination Method.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent, a relationship often summarized by the principle "like dissolves like."

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of p-Phenylenediisocyanate (PPDI) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of p-Phenylenediisocyanate (PPDI) in a laboratory environment. It outlines the potential hazards, necessary precautions, and emergency procedures to ensure the safety of all personnel.

Introduction to p-Phenylenediisocyanate (PPDI)

p-Phenylenediisocyanate (PPDI) is an aromatic diisocyanate used as an intermediate in the synthesis of polymers, particularly in the formulation of high-performance polyurethanes.[1] Its symmetric and compact structure imparts unique properties to the resulting elastomers.[1] However, like other isocyanates, PPDI presents significant health and safety challenges that necessitate strict handling protocols in a laboratory setting.[1][2]

Hazard Identification and Health Effects

PPDI is classified as a hazardous substance with multiple routes of exposure and potential for serious health effects.[1][2]

-

Inhalation: Harmful if inhaled, PPDI can cause irritation to the respiratory system.[1][2] A primary concern is sensitization, where initial exposure may lead to severe allergic, asthma-like reactions upon subsequent, even minimal, contact.[1][2] Sensitized individuals may experience breathing difficulties and should be removed from any potential for further exposure.[1] The inhalation hazard is amplified at elevated temperatures.[1]

-

Skin Contact: PPDI is harmful upon skin contact and can cause skin irritation and inflammation.[1][2] It is also a skin sensitizer, meaning repeated contact can lead to allergic contact dermatitis, characterized by redness, itching, and blistering.[2][3] The material can be absorbed through the skin, potentially leading to systemic effects.[1]

-

Eye Contact: Direct contact with PPDI can cause serious eye damage and irritation.[1][2]

-

Ingestion: Accidental ingestion of PPDI is harmful and may be fatal.[1] It can also lead to chemical pneumonitis if aspirated into the lungs.[1]

-

Chronic Effects: Prolonged or repeated exposure may lead to long-term respiratory impairment.[1] Some studies suggest that p-phenylenediamine (B122844) (a related compound) and its oxidation products may be mutagenic.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for PPDI, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₈H₄N₂O₂ | [1] |

| Synonyms | Benzene, 1,4-diisocyanato-, p-phenylene diisocyanate | [1] |

| Melting Point | 138 - 143 °C (280 - 289 °F) | |

| Boiling Point | 267 °C (513 °F) | |

| Flammability | 1 (Low) | [1] |

| Toxicity | 2 (Moderate) | [1] |

| Reactivity | 1 (Low) | [1] |

| Body Contact | 3 (High) | [1] |

| Chronic Hazard | 2 (Moderate) | [1] |

Note: Hazard ratings are based on the Chemwatch Hazard Ratings system (Min/Nil=0, Low=1, Moderate=2, High=3, Extreme=4).[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to PPDI, a combination of engineering controls and appropriate personal protective equipment is mandatory.

-

Engineering Controls:

-

All work with PPDI should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ventilation systems should be designed to prevent the concentration of vapors in low-lying areas.[1]

-

General ventilation of at least 10 air changes per hour is recommended for the laboratory space.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][5] Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[1] For tasks with a higher risk of splashing, chemical-resistant clothing or an apron should be worn.[2]

-

Respiratory Protection: When working outside of a fume hood or when dusts may be generated, a NIOSH-approved respirator is required.[2] The selection of the respirator should be based on a thorough risk assessment.[1]

-

Experimental Protocols for Safe Handling

Adherence to strict protocols is crucial for the safe handling of PPDI.

5.1. General Handling and Storage Protocol

-

Preparation: Before handling PPDI, ensure all necessary engineering controls are functioning and the required PPE is readily available. Read the Safety Data Sheet (SDS) thoroughly.[5]

-

Handling:

-

Storage:

-

Hygiene:

5.2. Spill Response Protocol

-

Immediate Actions:

-

Evacuate the immediate area and alert nearby personnel.

-

If the spill is large or you are unsure how to handle it, call emergency responders.[7]

-

-

Containment (for small, manageable spills):

-

Cleanup and Decontamination:

-

Collect the absorbed material into a labeled container for hazardous waste disposal.[1]

-

Neutralize and decontaminate the spill area. A common decontamination solution for isocyanates is a mixture of water, detergent, and a neutralizing agent like sodium carbonate or ammonia. Allow the decontamination solution to remain on the surface for at least 24 hours.[1]

-

Collect all cleanup residues in a labeled drum for disposal.[1]

-

Wash the area and prevent runoff from entering drains.[1]

-

5.3. Waste Disposal Protocol

-

Segregation: All PPDI-contaminated waste, including empty containers, absorbent materials from spills, and contaminated PPE, must be segregated as hazardous waste.

-

Containerization: Place waste in a suitable, labeled, and sealed container.[1][8] Do not mix with other waste streams.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Some methods may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[9] Always follow local, state, and federal regulations for hazardous waste disposal.[8]

Emergency Procedures for Personnel Exposure

Immediate and appropriate first aid is critical in the event of PPDI exposure.

-

Inhalation:

-

Remove the individual to fresh air immediately.[2]

-

Call a poison center or doctor for medical advice.

-

If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

-

Immediately call a poison center or doctor.

-

Rinse the mouth with water.

-

Do not induce vomiting unless instructed to do so by medical personnel.

-

Medical Screening and Surveillance

Given the sensitizing nature of isocyanates, a medical surveillance program is recommended for all personnel with potential exposure to PPDI.[10]

-

Baseline Screening: A pre-placement medical evaluation should be conducted to establish a baseline for respiratory health.[10][11]

-

Periodic Monitoring: Regular follow-up evaluations, including questionnaires and potentially pulmonary function tests, can help detect early signs of sensitization or other health effects.[10][12]

-

Purpose: The goal of surveillance is the early detection of work-related health issues to prevent irreversible harm.[13][14]

By implementing these comprehensive health and safety precautions, laboratories can effectively manage the risks associated with PPDI, ensuring a safe working environment for all researchers, scientists, and drug development professionals.

References

- 1. isg.ku.edu.tr [isg.ku.edu.tr]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. in.gov [in.gov]

- 6. wgtn.ac.nz [wgtn.ac.nz]

- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 8. odu.edu [odu.edu]

- 9. johnson-fine.com [johnson-fine.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. comcare.gov.au [comcare.gov.au]

- 12. act.gov.au [act.gov.au]

- 13. OCcupational Health Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medical Screening and Surveillance - Medical Surveillance | Occupational Safety and Health Administration [osha.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,4-Phenylene Diisocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the thermal stability and decomposition pathways of 1,4-phenylene diisocyanate (p-PDI). A critical intermediate in the synthesis of high-performance polyurethanes, understanding the thermal behavior of p-PDI is paramount for ensuring process safety, material integrity, and the stability of final products. Due to the limited availability of direct studies on pure p-PDI, this guide draws upon data from structurally similar aromatic diisocyanates, such as 4,4'-methylene diphenyl diisocyanate (MDI), to provide a comprehensive overview.

Thermal Stability of this compound

The thermal stability of p-PDI is a crucial parameter for its storage, handling, and processing. When subjected to elevated temperatures, p-PDI can undergo decomposition, leading to the formation of various volatile and non-volatile products. The decomposition process is influenced by factors such as temperature, heating rate, and the surrounding atmosphere.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure p-PDI is not extensively documented in publicly available literature, the following table summarizes key thermal properties. Data for MDI-based polyurethanes is included to provide a reference for the expected thermal behavior of the urethane (B1682113) linkages formed from p-PDI.

| Parameter | Value | Compound/Material | Notes |

| Melting Point | 96 - 99 °C | This compound | |

| Boiling Point | 260 °C | This compound | |

| Flash Point | > 113 °C | This compound | Closed cup method. |

| T1% (in Helium) | 299 - 301 °C | MDI-based TPU | Temperature at 1% mass loss, indicative of initial decomposition.[1] |

| T1% (in Air) | 261 - 272 °C | MDI-based TPU | Lower onset temperature in an oxidative atmosphere.[1] |

| Urethane Dissociation | 200 - 250 °C | Polyurethane Elastomers | Reversible dissociation into isocyanate and alcohol.[2] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of p-PDI, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss characteristics of p-PDI.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 449 F1 Jupiter or similar).

-

Sample Preparation: A small sample of p-PDI (typically 5-10 mg) is placed in an inert crucible (e.g., Al₂O₃).

-

Atmosphere: The furnace is purged with an inert gas (e.g., helium or nitrogen) at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation. For oxidative stability studies, synthetic air can be used.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. Key data points such as the onset of decomposition (Tonset) and the temperatures at specific mass loss percentages (e.g., T1%, T5%, T10%) are determined. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any exothermic or endothermic transitions associated with decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of p-PDI (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled heating program, for instance, from room temperature to a temperature above its expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic peaks correspond to events like melting, while exothermic peaks can indicate decomposition or polymerization reactions.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products generated during the thermal decomposition of p-PDI.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a dedicated pyrolysis unit connected to a gas chromatograph-mass spectrometer (Py-GC/MS).

-

Sample Preparation: A small amount of p-PDI is placed in the TGA crucible or the pyrolysis tube.

-

Thermal Treatment:

-

TGA-MS: The sample is heated in the TGA according to a defined temperature program, and the evolved gases are continuously transferred to the MS for analysis.

-

Py-GC/MS: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-1400 °C) in an inert atmosphere.[3]

-

-

Analysis:

-

The volatile decomposition products are separated by the gas chromatograph based on their boiling points and polarity.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison with spectral libraries.

-

Decomposition Pathways and Products

The thermal decomposition of aromatic isocyanates like p-PDI is a complex process that can proceed through several pathways, particularly at elevated temperatures.

Upon heating, combustion of this compound can produce carbon monoxide, carbon dioxide, isocyanates, hydrogen cyanide, and nitrogen oxides.[4] When heated to high temperatures, it decomposes rapidly, generating vapor that can rupture containers.[4]

Studies on the thermal degradation of MDI, a structural analog, have identified several key decomposition products, including residual MDI, methylene (B1212753) diphenyl amino-isocyanate, and methylene diphenyl diamine.[5] Polymerized forms of these compounds are also observed due to the high reactivity of the amine and isocyanate functional groups.[5]

The decomposition of the urethane linkage in polyurethanes, which is formed from the reaction of diisocyanates, is generally accepted to occur through three primary mechanisms:

-

Dissociation to Isocyanate and Alcohol: This is a reversible reaction that typically initiates at temperatures between 200 to 250 °C.[2]

-

Formation of a Primary Amine, an Olefin, and Carbon Dioxide: This is an irreversible pathway.[2]

-

Formation of a Secondary Amine and Carbon Dioxide.

For p-PDI itself, at temperatures significantly above its boiling point, pyrolysis is expected to lead to the fragmentation of the molecule.

Potential Decomposition Products:

-

Carbon Dioxide (CO₂)

-

Aniline and amino-isocyanates

-

Benzonitrile

-

Various aromatic fragments

The following diagram illustrates a simplified, hypothetical decomposition pathway for p-PDI under pyrolysis conditions.

Caption: Hypothetical decomposition pathways for this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis of p-PDI is outlined in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a framework for understanding the thermal stability and decomposition of this compound. While direct experimental data on pure p-PDI is limited, the analysis of structurally similar aromatic diisocyanates and their corresponding polyurethanes offers valuable insights into its expected thermal behavior. The experimental protocols and decomposition pathways outlined herein serve as a robust starting point for researchers and professionals working with this important chemical intermediate. Further dedicated studies on pure p-PDI are warranted to refine our understanding of its thermal properties.

References

- 1. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. isg.ku.edu.tr [isg.ku.edu.tr]

- 5. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diisocyanatobenzene: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatobenzene, a key chemical intermediate. The document details its nomenclature, physicochemical properties, primary applications in materials science, and its potential utility in bioconjugation and drug development research. Furthermore, it outlines its toxicological profile and associated signaling pathways, alongside illustrative experimental workflows.

Nomenclature and Synonyms

1,4-Diisocyanatobenzene is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and official identifiers is provided below to aid in literature searches and material identification.

| Identifier Type | Identifier | Citation |

| IUPAC Name | 1,4-diisocyanatobenzene | [1] |

| CAS Number | 104-49-4 | [1] |

| EC Number | 203-207-6 | |

| Abbreviation | PPDI | [2][3] |

| Synonyms | p-Phenylene diisocyanate | [1][2] |

| 1,4-Phenylene diisocyanate | [1][2] | |

| Benzene, 1,4-diisocyanato- | [4] | |

| 1,4-Benzenediisocyanate | [2] | |

| para-Phenylene diisocyanate | [2] | |

| Isocyanic acid, p-phenylene ester | [2] | |

| InChI | InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | [4] |

| SMILES | C1=CC(=CC=C1N=C=O)N=C=O | [4] |

Physicochemical and Toxicological Properties

1,4-Diisocyanatobenzene is a white to pale yellow crystalline solid at room temperature.[1][4] Its key physical, chemical, and toxicological properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Citation |

| Molecular Formula | C₈H₄N₂O₂ | [3][5] |

| Molecular Weight | 160.13 g/mol | [3][5] |

| Melting Point | 94-99 °C | [6][7] |

| Boiling Point | 260 °C (at 760 mmHg) | [7] |

| 110-112 °C (at 3.3 kPa) | [3][5][6] | |

| Density | ~1.17 g/cm³ | [3][5][6] |

| Vapor Pressure | <0.01 mmHg (at 20 °C) | [7] |

| Flash Point | >113 °C (>235.4 °F) | |

| Solubility | Insoluble in water; Soluble in THF, acetone, ethyl acetate. | [2][4] |

Toxicological Profile

| Hazard Type | Description | Citation |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | [8] |

| Irritation | Causes skin, eye, and respiratory system irritation.[9] | [9][10] |

| Sensitization | A potent respiratory and skin sensitizer. May cause allergy or asthma symptoms.[9][11] | [9][11] |

| Target Organs | Lungs, respiratory system, eyes, skin.[10] | [10] |

Chemical Reactivity and Applications

The core of 1,4-diisocyanatobenzene's utility lies in the high reactivity of its two isocyanate (-NCO) functional groups. These groups are electrophilic and readily react with nucleophiles, particularly compounds containing active hydrogen atoms such as primary amines, alcohols, and thiols. This reactivity is the foundation of its primary application in polymer chemistry and suggests its potential in bioconjugation.

Polymer Synthesis

The most significant industrial use of 1,4-diisocyanatobenzene (PPDI) is as a monomer for the synthesis of high-performance polyurethane elastomers.[2][3][12] Its small, symmetric, and rigid structure creates highly organized hard segments within the polymer matrix, leading to excellent phase separation from the soft segments (typically polyols).[2] This morphology imparts exceptional properties to the resulting polyurethanes, including:

-

Superior dynamic mechanical performance.[3]

-

High abrasion, tear, and cut resistance.[3]

-

Excellent heat and moisture resistance.[2]

-

Low compression set, even at elevated temperatures.[2]

These properties make PPDI-based polyurethanes ideal for demanding applications such as high-performance seals, gaskets, wheels, rollers, and other components subjected to harsh mechanical and environmental stress.[2][3]

Bioconjugation and Cross-Linking

The ability of isocyanates to react with amine groups (e.g., on lysine (B10760008) residues) and thiol groups (on cysteine residues) of proteins makes 1,4-diisocyanatobenzene a potential homobifunctional cross-linking agent.[13] This application is less common than in polymer science but holds potential for researchers in drug development and chemical biology. It can be used to:

-

Stabilize Protein Complexes: Covalently linking interacting proteins to study their structure and function.

-

Enzyme Immobilization: Attaching enzymes to solid supports, a technique that can enhance enzyme stability and reusability.[13]

-

Drug-Target Interaction Studies: Probing the binding sites of proteins by cross-linking a ligand to its target.

Experimental Protocols

The following sections provide illustrative protocols for the synthesis of a polyurethane elastomer and for the production of 1,4-diisocyanatobenzene. These are generalized procedures and may require optimization for specific applications.

Synthesis of a PPDI-Based Polyurethane Elastomer

This protocol describes a typical two-step "prepolymer" method for synthesizing a polyurethane elastomer.

-

Prepolymer Formation:

-

A diol (e.g., polytetrahydrofuran) is charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature control.

-

The diol is heated and dried under vacuum to remove any residual water.

-

Molten 1,4-diisocyanatobenzene (PPDI) is added to the reactor. The molar ratio of NCO groups to OH groups is typically kept above 1 (e.g., 2:1) to ensure the prepolymer is isocyanate-terminated.

-

The reaction is allowed to proceed under a nitrogen atmosphere at a controlled temperature (e.g., 80-90 °C) until the desired isocyanate content is reached, as determined by titration.

-

-

Chain Extension (Curing):

-

The resulting isocyanate-terminated prepolymer is cooled slightly.

-

A chain extender, typically a short-chain diol (e.g., 1,4-butanediol), is added to the prepolymer with vigorous mixing.[2] A catalyst, such as dibutyltin (B87310) dilaurate, may be used.[13]

-

The mixture is then poured into a preheated mold and cured at an elevated temperature until the polymerization is complete and the material develops its final mechanical properties.

-

Laboratory-Scale Synthesis of 1,4-Diisocyanatobenzene

The industrial production of 1,4-diisocyanatobenzene typically involves the phosgenation of p-phenylenediamine (B122844).[2] This process uses highly toxic phosgene (B1210022) gas. The following is a conceptual representation of this synthesis route. This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

-

Salt Formation: p-Phenylenediamine is reacted with hydrochloric acid in an aqueous medium to form p-phenylenediamine dihydrochloride (B599025).

-

Phosgenation: The resulting slurry of the dihydrochloride salt in an inert solvent (e.g., toluene) is then reacted with phosgene (COCl₂). This reaction is typically carried out in stages at controlled temperatures.

-

Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed. The crude 1,4-diisocyanatobenzene is then purified, typically by distillation or recrystallization, to yield the final product.

Signaling Pathways and Experimental Workflows

The high reactivity of diisocyanates is also responsible for their primary toxicological effect: sensitization. The following diagrams illustrate the proposed biological pathway for this sensitization and a typical workflow for its use as a cross-linker.

Caption: Proposed mechanism of diisocyanate-induced sensitization.[14]

Caption: Workflow for using 1,4-diisocyanatobenzene as a cross-linker.

Conclusion

1,4-Diisocyanatobenzene is a highly reactive and versatile chemical intermediate with significant industrial importance in the production of high-performance polyurethanes. Its well-defined, rigid structure provides unique mechanical and thermal properties to these materials. For researchers in the life sciences, its reactivity offers opportunities as a tool for bioconjugation and the study of protein interactions, although its potent sensitizing properties necessitate careful handling and adherence to strict safety protocols. Further research may expand its applications in the development of novel biomaterials and therapeutic conjugates.

References

- 1. 1,4-Diisocyanatobenzene | C8H4N2O2 | CID 61009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is p-Phenylene Diisocyanate? [enuochem.com]

- 3. China Purity 99%min this compound CAS 104-49-4 p-phenylene diisocyanate (PPDI) factory and suppliers | Theorem [theoremchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. upchemusa.com [upchemusa.com]

- 6. Pharmagen - P-phenylene diisocyanate [pharmagen.de]

- 7. chembk.com [chembk.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. isg.ku.edu.tr [isg.ku.edu.tr]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. epa.gov [epa.gov]

- 12. innospk.com [innospk.com]

- 13. This compound 104-49-4 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

Fundamental reaction mechanisms of isocyanate groups in PPDI

An In-depth Technical Guide on the Core Reaction Mechanisms of Isocyanate Groups in p-Phenylene Diisocyanate (PPDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract